molecular formula C17H25NO2 B11843812 2-(3-Phenylmethoxypyrrolidin-1-yl)cyclohexan-1-ol

2-(3-Phenylmethoxypyrrolidin-1-yl)cyclohexan-1-ol

Cat. No.: B11843812
M. Wt: 275.4 g/mol
InChI Key: KOZXDMVFYPKCCY-UHFFFAOYSA-N
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Description

2-(3-Phenylmethoxypyrrolidin-1-yl)cyclohexan-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring, a pyrrolidine ring, and a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenylmethoxypyrrolidin-1-yl)cyclohexan-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexane ring, followed by the introduction of the pyrrolidine ring and the phenylmethoxy group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenylmethoxypyrrolidin-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like hydroxide ions (OH-), electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(3-Phenylmethoxypyrrolidin-1-yl)cyclohexan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Phenylmethoxypyrrolidin-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Trans-2-(pyrrolidin-1-yl)cyclohexan-1-ol
  • 1-Phenyl-2-cyclohexen-1-ol
  • 1-(2-Methyl-1-pyrrolidinyl)cyclohexene

Uniqueness

2-(3-Phenylmethoxypyrrolidin-1-yl)cyclohexan-1-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

2-(3-phenylmethoxypyrrolidin-1-yl)cyclohexan-1-ol

InChI

InChI=1S/C17H25NO2/c19-17-9-5-4-8-16(17)18-11-10-15(12-18)20-13-14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2

InChI Key

KOZXDMVFYPKCCY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N2CCC(C2)OCC3=CC=CC=C3)O

Origin of Product

United States

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